molecular formula C12H12BrNO2 B1414015 Ethyl 2-bromo-4-cyano-3-methylphenylacetate CAS No. 1805581-09-2

Ethyl 2-bromo-4-cyano-3-methylphenylacetate

Cat. No.: B1414015
CAS No.: 1805581-09-2
M. Wt: 282.13 g/mol
InChI Key: BHYMMUXYSDTFQZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-methylphenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a cyano group, and a methyl group attached to a phenyl ring, which is further connected to an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-4-cyano-3-methylphenylacetate typically involves the bromination of 4-cyano-3-methylphenylacetic acid followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The esterification step involves reacting the brominated acid with ethanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

    Reduction: Formation of primary amines from the cyano group.

    Oxidation: Formation of carboxylic acids from the methyl group.

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-methylphenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceutical Research: The compound can be used to synthesize potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It can be used in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: The compound may be used in the study of biochemical pathways and the development of bioactive molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-3-methylphenylacetate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceutical research, its mechanism of action would be related to the molecular targets it interacts with, such as enzymes or receptors. The bromine atom and cyano group can participate in interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

  • Ethyl 2-bromo-3-cyano-4-methylphenylacetate
  • Ethyl 4-bromo-2-cyano-3-methylphenylacetate
  • Ethyl 2-bromo-4-cyano-5-methylphenylacetate

Comparison: Ethyl 2-bromo-4-cyano-3-methylphenylacetate is unique due to the specific positioning of the bromine, cyano, and methyl groups on the phenyl ring. This unique arrangement can influence its reactivity and the types of reactions it undergoes. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-cyano-3-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-11(15)6-9-4-5-10(7-14)8(2)12(9)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMMUXYSDTFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=C(C=C1)C#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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